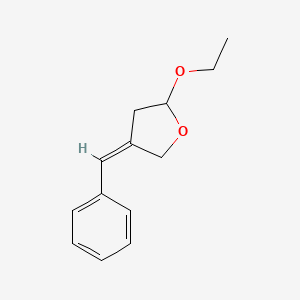

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the reaction of 4-benzylidene-2-tetrahydrofuranone with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of benzylidene ketones or aldehydes.

Reduction: Formation of benzyl-substituted tetrahydrofuran derivatives.

Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Benzylidene-2-ethoxytetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (Z)-4-Benzylidene-2-ethoxytetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(E)-4-Benzylidene-2-ethoxytetrahydrofuran: The geometric isomer of the compound, differing in the spatial arrangement of the substituents.

4-Benzylidene-2-tetrahydrofuranone: A precursor in the synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran.

2-Ethoxytetrahydrofuran: A simpler analog lacking the benzylidene group.

Uniqueness

This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, as it may exhibit properties not found in its analogs or isomers.

Biological Activity

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a benzylidene group and an ethoxy substituent. Its molecular formula is C13H16O2, and it exhibits a Z-alkene configuration, which enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

- Anti-inflammatory Properties : Studies have suggested that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Effects : The compound has also been assessed for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific enzymes and receptors. The benzylidene moiety plays a critical role in enhancing binding affinity to these targets, influencing signaling pathways related to inflammation and cancer progression.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound. The study concluded that the compound might serve as a potential therapeutic agent for inflammatory diseases.

Study 2: Anticancer Activity

In another research effort, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Benzylidene-3-methyl-tetrahydrofuran | Structure | Methyl group at position 3 affects reactivity |

| 4-Benzyloxy-tetrahydrofuran | Structure | Contains an ether instead of a carbonyl group |

| 2-Ethoxy-tetrahydrofuran | Structure | Lacks benzylidene moiety; less reactive |

This comparison highlights how the presence of both the ethoxy group and the benzylidene configuration in this compound contributes to its enhanced biological activity compared to its analogs.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-2-ethoxyoxolane |

InChI |

InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8- |

InChI Key |

PAHYMCWEODTGGL-WQLSENKSSA-N |

Isomeric SMILES |

CCOC1C/C(=C/C2=CC=CC=C2)/CO1 |

Canonical SMILES |

CCOC1CC(=CC2=CC=CC=C2)CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.